molecular formula C14H19ClN4O3 B6241508 tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate CAS No. 2377036-13-8

tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate

Cat. No.: B6241508
CAS No.: 2377036-13-8
M. Wt: 326.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H19ClN4O3. This compound is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and a chloropyrazine moiety. It is often utilized in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Chloropyrazine Moiety: The chloropyrazine group is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with a chlorinating agent.

    Amidation Reaction: The amide bond formation between the pyrrolidine and chloropyrazine is achieved through coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automated reactors and optimized reaction conditions, such as temperature control and solvent selection, are employed to scale up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloropyrazine moiety, converting it to various reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced derivatives of the chloropyrazine moiety.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester groups facilitate binding to active sites, while the chloropyrazine moiety can participate in various chemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(5-bromopyrazine-2-amido)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(5-fluoropyrazine-2-amido)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(5-methylpyrazine-2-amido)pyrrolidine-1-carboxylate

Uniqueness

Compared to its analogs, tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate is unique due to the presence of the chlorine atom in the pyrazine ring

Properties

CAS No.

2377036-13-8

Molecular Formula

C14H19ClN4O3

Molecular Weight

326.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.